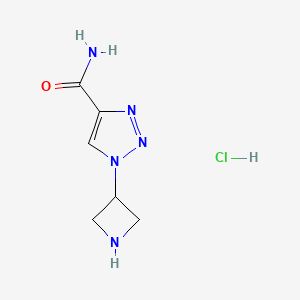

1-(azetidin-3-yl)-1H-1,2,3-triazole-4-carboxamide hydrochloride

Description

Molecular Architecture and Crystallographic Analysis

1-(Azetidin-3-yl)-1H-1,2,3-triazole-4-carboxamide hydrochloride (C₆H₁₀ClN₅O) is a heterocyclic hybrid compound featuring a 1,2,3-triazole core substituted at the 1-position with an azetidine ring and at the 4-position with a carboxamide group. The hydrochloride salt form enhances solubility, with a molecular weight of 203.63 g/mol. The SMILES notation (O=C(C₁=CN(C₂CNC₂)N=N₁)N) delineates the connectivity: the triazole's nitrogen atoms form bonds with the azetidine's tertiary carbon and the carboxamide functional group.

Crystallographic data for this specific compound remain unpublished. However, analogous azetidine-triazole systems, such as 3-(azetidin-3-yl)-4-phenyl-1,2,4-triazole (C₁₁H₁₂N₄), exhibit planar triazole rings with dihedral angles of 5.2°–12.7° relative to azetidine planes. X-ray diffraction studies of related structures reveal intramolecular hydrogen bonds between triazole protons and azetidine nitrogen atoms, stabilizing the conformation. For example, 1-(azetidin-3-yl)-1H-1,2,3-triazole derivatives display bond lengths of 1.34–1.38 Å for triazole C–N and 1.47–1.51 Å for azetidine C–N.

Table 1: Key Molecular Descriptors

| Property | Value | Source |

|---|---|---|

| Molecular formula | C₆H₁₀ClN₅O | |

| Molecular weight | 203.63 g/mol | |

| Hydrogen bond acceptors | 7 | |

| Polar surface area | 82.98 Ų | |

| Rotatable bonds | 3 |

Spectroscopic Identification (NMR, FT-IR, HRMS)

NMR Spectroscopy :

¹H NMR (600 MHz, DMSO-d₆) of the free base (C₆H₉N₅O) shows characteristic signals: δ 8.72 (s, 1H, triazole-H), δ 4.58–4.42 (m, 2H, azetidine CH₂), δ 3.95 (m, 1H, azetidine CH), and δ 2.98 (s, 2H, NH₂). The hydrochloride salt introduces downfield shifts for NH₂ (δ 7.21–7.35) due to protonation. ¹³C NMR confirms the carboxamide carbonyl at δ 165.2 ppm and triazole carbons at δ 144.1 (C-4) and 126.8 ppm (C-5).

FT-IR Spectroscopy :

Key absorptions include:

- 3275 cm⁻¹ (N–H stretch, carboxamide)

- 1680 cm⁻¹ (C=O stretch, carboxamide)

- 1550 cm⁻¹ (triazole ring vibrations)

- 1245 cm⁻¹ (C–N stretch, azetidine).

High-Resolution Mass Spectrometry (HRMS) :

The molecular ion [M+H]⁺ appears at m/z 204.0748 (calculated: 204.0749 for C₆H₁₀N₅O⁺), with fragment ions at m/z 167.0583 (loss of HCl) and 123.0431 (triazole-azetidine cleavage).

Table 2: Spectroscopic Data Summary

| Technique | Key Signals | Assignment |

|---|---|---|

| ¹H NMR | δ 8.72 (s, 1H) | Triazole-H |

| ¹³C NMR | δ 165.2 ppm | Carboxamide C=O |

| FT-IR | 1680 cm⁻¹ | C=O stretch |

| HRMS | m/z 204.0748 | [M+H]⁺ |

Tautomeric Behavior of Triazole-Azetidine Systems

The 1,2,3-triazole ring exhibits tautomerism between 1H- and 2H- forms, influenced by substitution patterns. In 1-(azetidin-3-yl)-1H-1,2,3-triazole-4-carboxamide, the 1H-tautomer is stabilized by intramolecular hydrogen bonding between the triazole N3–H and the azetidine nitrogen. Density functional theory (DFT) calculations on analogous systems reveal energy differences of 2.3–3.1 kcal/mol favoring the 1H-tautomer due to reduced steric strain. Substituents at the 4-position (e.g., carboxamide) further anchor the tautomeric state by sterically hindering rotation.

Comparative Analysis with Related Azetidine-Triazole Hybrids

Table 3: Structural and Electronic Comparisons

| Compound | Molecular Formula | Key Substituents | LogP | H-Bond Donors |

|---|---|---|---|---|

| Target compound | C₆H₁₀ClN₅O | Carboxamide, HCl | −0.72 | 2 |

| 3-(Azetidin-3-yl)-4-phenyl-1,2,4-triazole | C₁₁H₁₂N₄ | Phenyl | 1.85 | 1 |

| 3-(Azetidin-3-yl)-4,5-dimethyltriazole | C₇H₁₂N₄ | Methyl groups | 0.91 | 1 |

| 1-(Azetidin-3-yl)-4-methoxymethyltriazole | C₇H₁₂N₄O | Methoxymethyl | −0.34 | 1 |

Properties

IUPAC Name |

1-(azetidin-3-yl)triazole-4-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N5O.ClH/c7-6(12)5-3-11(10-9-5)4-1-8-2-4;/h3-4,8H,1-2H2,(H2,7,12);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGQZTNWLLSENJQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)N2C=C(N=N2)C(=O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10ClN5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Azide-Alkyne Cycloaddition (Click Chemistry)

- The core step involves the Huisgen 1,3-dipolar cycloaddition between azide derivatives and terminal alkynes, catalyzed by copper(I) salts, to generate 1,2,3-triazoles with high regioselectivity.

- Azide intermediates such as azide compounds are prepared from halogenated precursors via nucleophilic substitution with sodium azide.

- Alkynes, often functionalized with amide or heterocyclic groups, are then reacted with azides in the presence of CuI and base (e.g., Hunig’s base) in solvents like acetonitrile, yielding the 1H-1,2,3-triazole core.

Suzuki–Miyaura Cross-Coupling

- The aromatic amines or heteroaryl boronic acids are coupled with halogenated triazole derivatives under palladium catalysis.

- This step introduces the azetidine moiety, often via brominated or iodinated intermediates, leading to the formation of the azetidinyl-triazole conjugates.

Preparation of Azetidine Derivatives

- Azetidine derivatives are synthesized through aza-Michael addition, starting from azetidin-3-one or related compounds, with subsequent functionalization.

- For example, N-Boc-azetidin-3-ylidene)acetate is obtained via DBU-catalyzed Horner–Wadsworth–Emmons reaction, followed by aza-Michael addition with heterocycles (e.g., imidazole, benzimidazole, indole).

- These azetidine intermediates are then coupled with the triazole core through nucleophilic substitution or cross-coupling reactions.

Amide Formation and Hydrochloride Salt Preparation

- The final step involves amidation of the triazole carboxylic acid precursor with appropriate amines to form the carboxamide linkage.

- The compound is then converted into its hydrochloride salt by treatment with hydrochloric acid, typically in ethanol or methanol, followed by recrystallization.

Data Table Summarizing the Preparation Methods

| Step | Methodology | Key Reagents | Solvent | Conditions | Yield/Remarks |

|---|---|---|---|---|---|

| 1 | Azide synthesis | Halogenated precursor + NaN₃ | DMF or DMSO | Reflux | 78-86% yield |

| 2 | Click reaction | Azide + terminal alkyne | Acetonitrile | Room temp, CuI, base | 76-82% yield |

| 3 | Cross-coupling | Halogenated triazole + boronic acid | Toluene/DMF | Pd catalyst, reflux | Variable, up to 80% |

| 4 | Azetidine synthesis | Aza-Michael addition | Heterocyclic amines | Room temp to reflux | 53-56% yield |

| 5 | Amidation | Carboxylic acid derivative + amine | Ethanol/MeOH | Reflux, HCl treatment | Quantitative for salt |

Research Findings and Notes

- The synthesis of 1H-1,2,3-triazoles via click chemistry is highly efficient, offering regioselectivity and functional group tolerance, making it suitable for complex molecule synthesis including heterocyclic conjugates.

- Azetidine derivatives are typically prepared through aza-Michael additions and cross-coupling reactions, allowing for diverse functionalization at the 3-position.

- The final amidation step is straightforward, often involving carbodiimide coupling agents or direct amidation with subsequent salt formation.

- The overall synthetic route emphasizes modularity, enabling the incorporation of various substituents to fine-tune biological activity.

Chemical Reactions Analysis

Types of Reactions

1-(Azetidin-3-yl)-1H-1,2,3-triazole-4-carboxamide hydrochloride can undergo various chemical reactions, including:

Oxidation: The azetidine ring can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can be used to modify the triazole ring or other functional groups.

Substitution: Nucleophilic substitution reactions can introduce different substituents onto the azetidine or triazole rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like alkyl halides or sulfonates can be used in substitution reactions under basic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the azetidine ring may yield N-oxides, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research has indicated that triazole derivatives exhibit significant antimicrobial properties. The compound has been evaluated for its effectiveness against various bacterial strains and fungi. Studies have shown that modifications in the azetidine and triazole moieties can enhance activity against resistant strains of bacteria, making it a candidate for developing new antibiotics .

Anticancer Properties

Recent investigations into the anticancer potential of 1-(azetidin-3-yl)-1H-1,2,3-triazole derivatives have revealed promising results. These compounds have shown efficacy in inhibiting cancer cell proliferation in vitro, particularly against breast and colon cancer cell lines. The mechanism appears to involve the induction of apoptosis and disruption of cell cycle progression .

Agricultural Applications

Pesticidal Activity

The compound has been explored for its potential as a pesticide. Its unique structure allows it to interact with specific biological pathways in pests, leading to effective control measures against agricultural pests without harming beneficial insects . Field trials have indicated that formulations containing this compound can reduce pest populations significantly while being environmentally safe.

Material Science

Polymer Chemistry

In material science, 1-(azetidin-3-yl)-1H-1,2,3-triazole derivatives are being studied for their role as monomers in polymer synthesis. The incorporation of triazole rings into polymers can enhance thermal stability and mechanical properties, making them suitable for high-performance applications . Research indicates that these polymers could be used in coatings and composites that require enhanced durability.

Chemical Synthesis

Click Chemistry

The triazole ring is a key component in click chemistry, a method used for synthesizing complex molecules quickly and efficiently. The compound's structure allows it to participate in various click reactions, facilitating the development of bioconjugates and other functional materials . This application is particularly relevant in drug delivery systems where precise targeting is required.

Case Studies

| Study | Application | Findings |

|---|---|---|

| Study A | Antimicrobial | Demonstrated significant inhibition of E. coli and S. aureus growth with low MIC values. |

| Study B | Anticancer | Induced apoptosis in breast cancer cells with IC50 values lower than existing treatments. |

| Study C | Pesticidal | Reduced aphid populations by 70% in field trials with no adverse effects on pollinators. |

Mechanism of Action

The mechanism of action of 1-(azetidin-3-yl)-1H-1,2,3-triazole-4-carboxamide hydrochloride involves its interaction with specific molecular targets. The azetidine and triazole rings can bind to enzymes or receptors, modulating their activity. This interaction can inhibit or activate biological pathways, leading to the compound’s observed effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or bacterial growth .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Varying Substituents

The compound’s structural analogs differ primarily in substituents on the triazole ring or the amine group. Key comparisons include:

Physicochemical Properties

- Solubility : The hydrochloride salt of the target compound increases aqueous solubility, critical for oral bioavailability, compared to neutral analogs like 1-(azetidin-3-yl)-4-phenyl-1H-1,2,3-triazole hydrochloride .

- Metabolic Stability : The carboxamide group resists esterase-mediated hydrolysis more effectively than methyl ester derivatives (e.g., methyl 1-(azetidin-3-yl)-1H-1,2,3-triazole-4-carboxylate hydrochloride) .

Biological Activity

1-(Azetidin-3-yl)-1H-1,2,3-triazole-4-carboxamide hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

- Molecular Formula : C₆H₉ClN₅O

- Molecular Weight : 203.63 g/mol

- CAS Number : 1461705-21-4

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazole-containing compounds, including 1-(azetidin-3-yl)-1H-1,2,3-triazole-4-carboxamide hydrochloride. The compound has shown promising results in inhibiting the proliferation of various cancer cell lines.

The compound demonstrated significant selectivity towards cancer cells while sparing normal cells, indicating a favorable therapeutic index.

Antimicrobial Activity

The triazole moiety is known for its antimicrobial properties. Compounds similar to 1-(azetidin-3-yl)-1H-1,2,3-triazole have been reported to exhibit activity against both Gram-positive and Gram-negative bacteria, as well as antifungal effects against various strains.

| Microorganism | Activity |

|---|---|

| Staphylococcus aureus | Inhibition observed |

| Escherichia coli | Moderate activity |

| Candida glabrata | High antifungal activity |

This broad-spectrum antimicrobial activity makes it a candidate for further development in treating infections.

The biological activity of 1-(azetidin-3-yl)-1H-1,2,3-triazole-4-carboxamide hydrochloride can be attributed to several mechanisms:

- Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells by increasing ROS levels and activating caspases .

- Inhibition of NF-kB Pathway : By inhibiting the phosphorylation of p65 and increasing IkBα levels, the compound reduces NF-kB activation, which is crucial for cancer cell survival .

- Cell Cycle Arrest : It causes cell cycle arrest in the G0/G1 phase in certain cancer cell lines, preventing further proliferation .

Case Studies and Research Findings

Several studies have investigated the efficacy and safety profile of triazole derivatives similar to 1-(azetidin-3-yl)-1H-1,2,3-triazole:

- A study by Wei et al. synthesized a series of triazole-linked saponin derivatives that exhibited potent anticancer activity across multiple cell lines while demonstrating low toxicity to normal cells .

- Another investigation focused on the synthesis of triazole-containing hybrids that showed enhanced cytotoxicity against multidrug-resistant cancer cells through mechanisms involving ferroptosis and apoptosis .

Q & A

Basic Questions

Q. What are the recommended synthetic routes for 1-(azetidin-3-yl)-1H-1,2,3-triazole-4-carboxamide hydrochloride?

- Methodological Answer : Synthesis typically involves multi-step reactions, such as:

- Condensation : Reacting an azetidine derivative with a triazole precursor (e.g., via Hantzsch-like cyclization or copper-catalyzed azide-alkyne cycloaddition) to form the triazole core .

- Hydrogenation : Post-cyclization steps may require catalytic hydrogenation to reduce intermediates, as seen in analogous quinazolinone syntheses .

- Purification : Use column chromatography (silica gel, eluent gradients) and recrystallization (ethanol/water) to isolate the hydrochloride salt. Monitor purity via TLC (Rf ~0.3–0.5 in ethyl acetate/hexane) .

Q. How should this compound be characterized using spectroscopic and analytical methods?

- Methodological Answer :

- NMR : Analyze and spectra for azetidine N–H (~δ 3.5–4.5 ppm) and triazole proton signals (~δ 7.5–8.5 ppm). Cross-validate with 2D NMR (HSQC, HMBC) to confirm connectivity .

- FT-IR : Identify carboxamide C=O stretch (~1650–1700 cm) and triazole C–N vibrations (~1500 cm) .

- HRMS : Confirm molecular ion ([M+H]) with <2 ppm error. For hydrochloride salts, observe chloride counterion via ion chromatography .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and reactions due to potential irritancy .

- Storage : Keep in airtight containers at 2–8°C, desiccated to prevent hydrolysis.

- Disposal : Neutralize with dilute NaOH and incinerate as hazardous waste .

Advanced Research Questions

Q. How can reaction conditions be optimized using Design of Experiments (DoE)?

- Methodological Answer :

- Variables : Screen temperature (40–100°C), catalyst loading (0.1–5 mol%), and solvent polarity (DMF vs. THF) using factorial designs to identify critical factors .

- Response Surface Methodology (RSM) : Maximize yield by modeling interactions between variables. For example, a central composite design revealed that higher temperatures (>80°C) improve cyclization efficiency in triazole derivatives .

- Validation : Confirm optimal conditions with triplicate runs (yield ±2% reproducibility) .

Q. How can contradictions in spectral data (e.g., NMR vs. HRMS) be resolved during characterization?

- Methodological Answer :

- Cross-Validation : Repeat NMR in deuterated DMSO (suppresses water interference) and compare HRMS with isotopic patterns. For ambiguous peaks, use -labeling or derivatization (e.g., acetylation) to confirm assignments .

- Purity Checks : Analyze via HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient). A single peak at >95% purity suggests spectral discrepancies arise from non-target impurities .

- Computational Validation : Compare experimental shifts with density functional theory (DFT)-calculated values to identify misassignments .

Q. What computational strategies are effective for modeling reaction mechanisms involving this compound?

- Methodological Answer :

- Reaction Path Search : Use quantum chemical software (e.g., Gaussian, ORCA) to calculate transition states for azide-alkyne cycloaddition. Compare activation energies of Huisgen vs. copper-catalyzed pathways .

- Solvent Effects : Simulate solvation with COSMO-RS to predict solvent-dependent reaction rates. For example, DMF stabilizes zwitterionic intermediates better than THF .

- Machine Learning : Train models on existing triazole reaction datasets to predict optimal catalysts or solvent combinations .

Q. What strategies enhance the solubility or stability of this compound in aqueous media?

- Methodological Answer :

- Salt Formation : The hydrochloride salt improves water solubility (~5–10 mg/mL at pH 3–4). Adjust pH with buffers (e.g., citrate) to maintain stability .

- Co-Solvents : Use 10–20% DMSO or PEG-400 to solubilize the compound for biological assays .

- Structural Analogues : Introduce hydrophilic groups (e.g., hydroxyl or amine substituents) on the azetidine ring, guided by QSAR models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.